molecular formula C13H19NO3 B051754 tert-Butyl 4-(Hydroxymethyl)benzylcarbamate CAS No. 123986-64-1

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

Cat. No.: B051754
CAS No.: 123986-64-1
M. Wt: 237.29 g/mol
InChI Key: KUEPOWVQABAWRK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS: 226070-69-5) is a carbamate-protected benzylamine derivative widely used in organic synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for amines, and a hydroxymethyl substituent on the benzyl ring. This hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity in downstream reactions. The compound is frequently employed in fragment-based drug discovery, as evidenced by its role in NMR-based protein druggability assessments . Synthetically, it is a precursor to amines via deprotection under acidic conditions and participates in functional group transformations, such as oxidation to aldehydes or esterification .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEPOWVQABAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383437
Record name tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123986-64-1
Record name tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl [4-(hydroxymethyl)benzyl]carbamate
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Preparation Methods

Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction

LiAlH4 in anhydrous tetrahydrofuran (THF) achieves high yields under controlled conditions. A representative procedure involves:

  • Dissolving methyl 4-(N-Boc-aminomethyl)benzoate (50 g, 0.188 mol) in THF (300 mL).

  • Dropwise addition to a LiAlH4 suspension (8.6 g, 0.226 mol) in THF (700 mL) at −40°C.

  • Stirring for 6 hours, followed by quenching with 10% NaOH (40 mL) to yield 41 g (91%) of product.

Critical Parameters :

  • Temperature control (−40°C to 0°C) minimizes side reactions.

  • Quenching with NaOH ensures safe decomposition of excess LiAlH4.

Diisobutylaluminum Hydride (DIBAL-H) Optimization

DIBAL-H offers milder conditions for sensitive substrates. In one protocol:

  • DIBAL-H (25.7 mL, 0.93 M in hexane) is added to methyl 4-(N-Boc-aminomethyl)benzoate (2.54 g) in THF at −78°C.

  • After 2 hours, quenching with saturated NH4Cl (10 mL) and purification via silica gel chromatography yields 1.22 g of product.

Advantages :

  • Superior selectivity for ester reduction over competing functional groups.

  • Reduced risk of over-reduction compared to LiAlH4.

Oxidation of 4-(Hydroxymethyl)benzylamine Derivatives

Oxidation of primary alcohols to aldehydes, followed by reductive amination or protection, is a key step in modular syntheses.

Manganese(IV) Oxide (MnO2) Oxidation

MnO2 in chloroform or dichloromethane (DCM) efficiently oxidizes this compound to the aldehyde intermediate:

  • Procedure : MnO2 (9.6 g) is added to a solution of this compound (21.2 mmol) in chloroform (60 mL).

  • Stirring at 20°C for 16 hours, followed by celite filtration and solvent evaporation, yields 87% of (4-formylbenzyl)-carbamic acid tert-butyl ester.

Data Comparison :

SolventMnO2 EquivTime (h)Yield
Chloroform4.51687%
DCM7.81680%

Pyridinium Chlorochromate (PCC) Oxidation

PCC in DCM with sodium acetate achieves moderate yields under aerobic conditions:

  • PCC (4.07 g, 18.2 mmol) and NaOAc (0.26 g) are added to this compound (4.5 g) in DCM (45 mL).

  • Stirring at 25°C for 1 hour, followed by ethyl acetate extraction, yields 70% of the aldehyde.

Limitations :

  • Chromium byproducts complicate purification.

  • Lower yields compared to MnO2.

Protection/Deprotection Strategies

Boc Protection of 4-(Aminomethyl)benzyl Alcohol

Boc anhydride (Boc2O) in dichloromethane protects the amine moiety:

  • Boc2O (21.2 mmol) is added to (4-aminomethyl-phenyl)-methanol (21.2 mmol) in DCM (100 mL).

  • After 48 hours, washing with citric acid (10%) and brine yields 99% of this compound.

Optimization Insight :

  • Prolonged reaction times (48 hours vs. 24 hours) prevent incomplete protection.

Deprotection for Downstream Functionalization

Hydrogen chloride (HCl) in dioxane removes Boc groups efficiently:

  • HCl/dioxane (4 M) is added to this compound derivatives.

  • Stirring at 20°C for 12 hours, followed by NaOH neutralization, yields 83–93% of deprotected amines.

Comparative Analysis of Methodologies

Table 1. Yield Optimization Across Methods

MethodReagentSolventYield
Ester ReductionLiAlH4THF91%
Alcohol OxidationMnO2Chloroform87%
Boc ProtectionBoc2ODCM99%
Reductive AminationNaB(OAc)3HDCM59%

Key Observations :

  • LiAlH4 reduction and MnO2 oxidation are optimal for large-scale synthesis.

  • Boc protection achieves near-quantitative yields but requires rigorous anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

  • Protecting Group for Amines :
    • The primary application of tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is as a protecting group for amines during multi-step syntheses. This protection is crucial in preventing unwanted reactions at the amine site while allowing other functional groups to undergo transformations.
  • Facilitating Reactions :
    • It aids in reactions involving nucleophiles and electrophiles by stabilizing the amine functionality. The compound can be easily deprotected under mild acidic conditions, regenerating the free amine for subsequent reactions.

Biological Applications

  • Drug Design :
    • Computational docking studies have been employed to explore how structural modifications of this compound can enhance its binding affinity to specific biological targets. This insight is vital for drug discovery processes aimed at developing new therapeutics.
  • Interaction Studies :
    • Research has indicated that this compound can interact with various proteins and enzymes, leading to potential applications in designing inhibitors or modulators that could be used in treating diseases.

Case Study 1: Use in Synthesis of Bioactive Compounds

A study demonstrated the effectiveness of this compound as a protecting group in synthesizing bioactive compounds. The research highlighted its role in facilitating the formation of complex molecules with multiple functional groups while maintaining high yields and selectivity.

Case Study 2: Interaction with Biological Targets

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The study utilized computational modeling to predict binding affinities and suggested modifications that could enhance efficacy, providing a pathway for developing new drugs targeting metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(Hydroxymethyl)benzylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways .

Comparison with Similar Compounds

tert-Butyl 4-formylbenzylcarbamate (CAS: 156866-52-3)

  • Key Difference : The hydroxymethyl group is replaced by a formyl (-CHO) group.
  • Reactivity : The formyl group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), making it valuable in bioconjugation and cross-coupling reactions.
  • Applications : Preferred in synthesizing imine-linked prodrugs or metal-organic frameworks, unlike the hydroxymethyl derivative, which is more suited for esterification or etherification .

tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS: 187283-17-6)

  • Key Difference : Hydroxymethyl substituted with bromomethyl (-CH2Br).
  • Reactivity : Bromine acts as a leaving group, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings or alkylations).
  • Applications : Used to introduce alkyl or aryl groups in medicinal chemistry intermediates, contrasting with the hydroxymethyl variant’s role in oxidation or protection strategies .

tert-Butyl 4-ethynylbenzylcarbamate (CAS: 680190-96-9)

  • Key Difference : Ethynyl (-C≡CH) group replaces hydroxymethyl.
  • Reactivity : The alkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • Applications : Critical in bioconjugation and polymer chemistry, whereas the hydroxymethyl derivative is utilized for hydrogen-bonding interactions in crystallization .

Heterocyclic and Boronate Derivatives

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS: 1035235-26-7)

  • Key Difference : Incorporates a boronate ester for Suzuki-Miyaura cross-couplings.
  • Reactivity : Enables carbon-carbon bond formation with aryl halides.
  • Applications : Used in synthesizing biaryl structures for drug candidates, unlike the hydroxymethyl compound’s role in fragment-based screening .

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS: 494769-44-7)

  • Key Difference : Benzyl ring replaced by a thiazole heterocycle.
  • Reactivity : Thiazole’s aromaticity and nitrogen atom enhance metal coordination and π-stacking.
  • Applications : Relevant in kinase inhibitor design, contrasting with the benzylcarbamate’s use in peptide mimetics .

Biological Activity

Tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is a carbamate derivative notable for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profiles. This article reviews the compound's interactions with biological systems, including enzyme inhibition, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 235.30 g/mol. Its structure includes a tert-butyl group, a hydroxymethyl group, and a benzyl moiety, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2C19. This enzyme plays a vital role in drug metabolism, suggesting that the compound could influence the pharmacokinetics of co-administered drugs .
  • Cytotoxicity :
    • Preliminary studies indicate moderate cytotoxic effects against certain cancer cell lines. The presence of the hydroxymethyl group is believed to enhance its interaction with cellular targets .
  • Anti-inflammatory Properties :
    • Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess this activity, warranting further investigation into its therapeutic potential .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the hydroxymethyl group, enhancing its affinity for target proteins or enzymes. This structural feature may facilitate interactions with active sites on enzymes like CYP2C19, leading to inhibition of their metabolic functions.

Comparative Biological Activity

A comparison with related compounds highlights the unique features of this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamateC14H21NO2Inhibitor of CYP enzymesContains benzyl and hydroxyethyl groups
This compoundC13H19NO3Moderate cytotoxicityHydroxymethyl group enhances binding
Tert-butyl 3-(2-hydroxyethyl)benzylcarbamateC14H21NO2Similar metabolic interactionsDifferent position of hydroxethyl group

Case Studies

Recent studies have demonstrated the compound's potential in various applications:

  • Drug Development : A study evaluated the compound's effectiveness as a small molecular inhibitor targeting PD-L1, a protein involved in immune regulation. The compound showed promising results in disrupting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .
  • Pharmacological Evaluation : In vitro assays revealed that this compound can enhance T-cell activation by inhibiting PD-L1, indicating its potential as an immunotherapeutic agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

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